tert-Butyl (3-(piperidin-2-yl)phenyl)carbamate
Overview
Description
Tert-Butyl (3-(piperidin-2-yl)phenyl)carbamate is a chemical compound with the molecular formula C16H24N2O2. It is a valuable intermediate used in the synthesis of various pharmaceuticals and bioactive molecules. This compound is known for its role as a prodrug of ®-3-aminopiperidine, which is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-Butyl (3-(piperidin-2-yl)phenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl carbamate with 3-(piperidin-2-yl)phenyl bromide in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane . The reaction is typically conducted at room temperature (17-22°C) using a combination of Pd(2)dba(3).CHCl(3) as the catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions using similar catalytic systems. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl (3-(piperidin-2-yl)phenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic conditions to yield ®-3-aminopiperidine.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions with aryl halides.
Acidic Conditions: Employed for hydrolysis reactions to cleave the carbamate group.
Major Products Formed
®-3-Aminopiperidine: A major product formed through hydrolysis, which is a potent DPP-4 inhibitor.
Scientific Research Applications
Tert-Butyl (3-(piperidin-2-yl)phenyl)carbamate has a wide range of applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of DPP-4 inhibitors and selective serotonin reuptake inhibitors (SSRIs).
Biology: Employed in the study of enzyme inhibition and receptor binding.
Industry: Utilized in the production of bioactive compounds and pharmaceuticals.
Mechanism of Action
The compound acts as a prodrug of ®-3-aminopiperidine, which inhibits the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones, thereby enhancing their activity and improving glucose homeostasis . The molecular targets include the DPP-4 enzyme, and the pathways involved are related to glucose metabolism and insulin secretion .
Comparison with Similar Compounds
Similar Compounds
®-3-tert-Butoxycarbonylaminopiperidine: Another prodrug of ®-3-aminopiperidine with similar inhibitory effects on DPP-4.
tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride: A related compound with a different substitution pattern on the piperidine ring.
Uniqueness
Tert-Butyl (3-(piperidin-2-yl)phenyl)carbamate is unique due to its specific substitution pattern, which imparts distinct pharmacological properties and makes it a valuable intermediate in the synthesis of various bioactive molecules .
Properties
IUPAC Name |
tert-butyl N-(3-piperidin-2-ylphenyl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-13-8-6-7-12(11-13)14-9-4-5-10-17-14/h6-8,11,14,17H,4-5,9-10H2,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNCIBIOWUZPQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2CCCCN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670050 | |
Record name | tert-Butyl [3-(piperidin-2-yl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887589-33-5 | |
Record name | tert-Butyl [3-(piperidin-2-yl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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